molecular formula C10H13I B1315382 (4-iodobutyl)Benzene CAS No. 64283-87-0

(4-iodobutyl)Benzene

Cat. No.: B1315382
CAS No.: 64283-87-0
M. Wt: 260.11 g/mol
InChI Key: LQNMGMMOHCDYPF-UHFFFAOYSA-N
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Description

(4-Iodobutyl)Benzene is an organic compound with the molecular formula C10H13I. It belongs to the family of halogenated organic compounds and is characterized by the presence of an iodine atom attached to a butyl chain, which is further connected to a benzene ring. This compound is commonly used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Iodobutyl)Benzene can be synthesized through several methods. One common method involves the iodination of 4-phenylbutan-1-ol. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, this compound is often produced using a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Iodobutyl)Benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: 4-Phenylbutanoic acid, 4-phenylbutanal.

    Reduction: Cyclohexylbutane.

Scientific Research Applications

(4-Iodobutyl)Benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms involving halogenated compounds.

    Medicine: Investigated for its potential use in radiolabeling and imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-iodobutyl)Benzene involves its ability to undergo nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the replacement by various nucleophiles. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    (4-Bromobutyl)Benzene: Similar structure but with a bromine atom instead of iodine.

    (4-Chlorobutyl)Benzene: Contains a chlorine atom in place of iodine.

    (4-Fluorobutyl)Benzene: Features a fluorine atom instead of iodine

Uniqueness: (4-Iodobutyl)Benzene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing distinct advantages in certain synthetic applications .

Properties

IUPAC Name

4-iodobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNMGMMOHCDYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507616
Record name (4-Iodobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64283-87-0
Record name (4-Iodobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium iodide (8.9 g, 59.2 mol) and 4-phenyl-1-chlorobutane (5.0 g, 29.6 mol) were added to acetone (29.6 mL) at rt. The mixture was heated to 70° C. for 12 h. The resulting solution was gravity filtered to remove salts. The solvent was removed under reduced pressure and excess salts were dissolved in water (100 mL). Hexane (100 mL) was added to the aqueous mixture. The phases were separated and the organic phase was washed with saturated sodium bisulfite solution (3×50 mL), treated with decolorizing carbon, and gravity filtered. The organic layer was then dried (MgSO4), filtered, and concentrated in vacuo to afford 4-phenyl-1-iodobutane (6.94 g, 90%).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
29.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

R=Me Dimethyl malonate (5.7 mL, 50.0 mmol) was added in one portion to a solution of sodium methoxide (6.6 g, 50.0 mmol) in DME (45 mL) at rt and stirred for 15 min. In a separate reaction vessel, 4(4'-chlorophenyl)-a-bromoacetophenone (14.0 g, 45.0 mmol) was dissolved in DME (136 mL) along with sodium iodide (6.7 g, 45.0 mmol). The NaI solution was allowed to stir for 15 min at rt. The sodium dimethylmalonate solution was transferred via cannula dropwise into the 4(4'-chlorophenyl)-a-bromoacetophenone solution; stirring continued 1 hr at rt. The solvent was removed in vacuo and the resulting oil dissolved in 1:1 methylene chloride:diethyl ether (700 mL). The organic phase was washed with water (250 mL), and saturated sodium chloride solution (250 mL). The organic layer was dried (MgSO4), filtered, and concentrated in vacuo. The resulting oil was recrystallized using 4:1 chloroform:methanol with hexane to precipitate the methyl 2-carbomethoxy-4[4'-(4"-chloro phenyl)phenyl]-4-oxobutanoate (10.43 g, 64%). 1H NMR (DMSO) d 8.06 (d, J=8.1 Hz, 2H), 7.66 (d, J=8.5 Hz, 2H), 7.56 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.1 Hz, 2H), 3.95 (t, J=7.0 Hz, 1H), 3.70 (s, J=7.0 Hz, 6H), 3.66 (s, 2H). ##STR178## Step 2 (A)--Preparation of 4-phenyl-1-iodobutane. Sodium iodide (8.9 g, 59.2 mol) and 4-phenyl-1-chlorobutane (5.0 g, 29.6 mol) were added to acetone (29.6 mL) at rt. The mixture was heated to 70° C. for 12 h. The resulting solution was gravity filtered to remove salts. The solvent was removed under reduced pressure and excess salts were dissolved in water (100 mL). Hexane (100 mL) was added to the aqueous mixture. The phases were separated and the organic phase was washed with saturated sodium bisulfite solution (3×50 mL), treated with decolorizing carbon, and gravity filtered. The organic layer was then dried (MgSO4), filtered, and concentrated in vacuo to afford 4-phenyl-1-iodobutane (6.94 g, 90%).
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One
[Compound]
Name
Me Dimethyl malonate
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4(4'-chlorophenyl)-a-bromoacetophenone
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4(4'-chlorophenyl)-a-bromoacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
8.9 g
Type
reactant
Reaction Step Seven
Quantity
5 g
Type
reactant
Reaction Step Seven
Quantity
29.6 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-iodobutyl)Benzene
Reactant of Route 2
Reactant of Route 2
(4-iodobutyl)Benzene
Reactant of Route 3
(4-iodobutyl)Benzene
Reactant of Route 4
(4-iodobutyl)Benzene
Reactant of Route 5
(4-iodobutyl)Benzene
Reactant of Route 6
(4-iodobutyl)Benzene

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